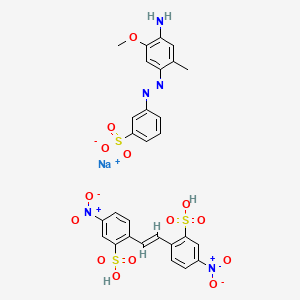
Einecs 215-400-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth tetroxide can be synthesized through various methods, including the thermal decomposition of bismuth nitrate or bismuth hydroxide. The reaction typically involves heating the precursor compounds at high temperatures in the presence of oxygen to yield bismuth tetroxide.
Industrial Production Methods
In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth-containing ores. The process involves roasting the ores in a furnace at elevated temperatures, followed by purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth tetroxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical processes.
Reduction: Bismuth tetroxide can be reduced to lower oxidation states of bismuth, such as bismuth(III) oxide.
Substitution: It can participate in substitution reactions where other elements or compounds replace oxygen atoms.
Common Reagents and Conditions
Common reagents used in reactions with bismuth tetroxide include reducing agents like hydrogen gas or carbon monoxide for reduction reactions. Oxidizing agents such as nitric acid can be used to further oxidize bismuth compounds.
Major Products Formed
The major products formed from reactions involving bismuth tetroxide include bismuth(III) oxide, bismuth metal, and various bismuth salts, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bismuth tetroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Bismuth compounds, including bismuth tetroxide, are studied for their antimicrobial properties and potential use in medical treatments.
Medicine: Bismuth tetroxide is investigated for its potential use in pharmaceuticals, particularly in formulations for treating gastrointestinal disorders.
Industry: It is used in the production of pigments, ceramics, and glass, as well as in the electronics industry for the manufacture of semiconductors and other electronic components.
Mecanismo De Acción
The mechanism by which bismuth tetroxide exerts its effects involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress and antimicrobial activity. The pathways involved in its mechanism of action include the generation of reactive oxygen species and the disruption of cellular processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Bismuth(III) oxide (Bi2O3): Another common bismuth compound with similar applications in catalysis and materials science.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in medical applications for its antimicrobial properties.
Bismuth subsalicylate (C7H5BiO4): Known for its use in over-the-counter medications for gastrointestinal relief.
Uniqueness
Bismuth tetroxide is unique due to its higher oxidation state compared to other bismuth compounds. This property makes it a more potent oxidizing agent, which can be advantageous in certain chemical reactions and industrial processes.
Propiedades
Número CAS |
1325-61-7 |
|---|---|
Fórmula molecular |
C28H24N5NaO14S3 |
Peso molecular |
773.7 g/mol |
Nombre IUPAC |
sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S.C14H10N2O10S2.Na/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20;17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h3-8H,15H2,1-2H3,(H,18,19,20);1-8H,(H,21,22,23)(H,24,25,26);/q;;+1/p-1/b;2-1+; |
Clave InChI |
PCBGSVPRNJOHSH-JITBQSAISA-M |
SMILES isomérico |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















